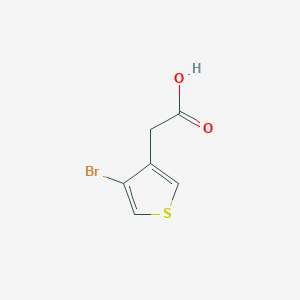

2-(4-Bromothiophen-3-yl)acetic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-(4-bromothiophen-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c7-5-3-10-2-4(5)1-6(8)9/h2-3H,1H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESCJJUZTNWZIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504282-77-2 | |

| Record name | 2-(4-bromothiophen-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Bromothiophen 3 Yl Acetic Acid and Analogues

Direct Synthesis Approaches to 2-(4-Bromothiophen-3-yl)acetic Acid

Direct synthetic methods provide a straightforward route to this compound, either by introducing a bromine atom onto a pre-existing thiophene-3-ylacetic acid framework or by constructing the acetic acid side chain on a brominated thiophene (B33073) precursor.

Bromination of Thiophene-3-ylacetic Acid Precursors

The direct bromination of thiophene-3-ylacetic acid or its ester derivatives is a common and efficient method for the synthesis of this compound. The regioselectivity of the bromination is influenced by the directing effects of the substituents on the thiophene ring and the choice of brominating agent and reaction conditions.

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of thiophenes. evitachem.comresearchgate.net The reaction is typically carried out in a suitable solvent, such as acetic acid or a mixture of chloroform (B151607) and N,N-dimethylformamide (DMF), to facilitate the electrophilic substitution. researchgate.net The use of ultrasonic irradiation has also been reported to enhance the rate of bromination with NBS. researchgate.net Computational studies using density functional theory (DFT) have been employed to investigate the mechanisms of bromination between thiophenes and NBS, providing insights into the reaction pathways. researchgate.net

For instance, the bromination of substituted thiophenes in concentrated solutions of acetic acid with NBS at room temperature has been shown to proceed with high regioselectivity, favoring substitution at the 2-position of the thiophene ring. sci-hub.ru

Table 1: Examples of Bromination of Thiophene Derivatives

| Starting Material | Brominating Agent | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiophene | N-Bromosuccinimide (NBS) | Acetic Acid | 2-Bromothiophene | >99 | sci-hub.ru |

| 3-Methylthiophene | N-Bromosuccinimide (NBS) | Acetic Acid | 2-Bromo-3-methylthiophene | >99 | sci-hub.ru |

Introduction of the Acetic Acid Moiety onto Bromothiophene Systems

An alternative approach involves the introduction of the acetic acid side chain onto a pre-brominated thiophene ring. This can be achieved through various methods, including the conversion of a suitable functional group already present on the bromothiophene scaffold.

One potential, though less direct, route could involve the Willgerodt-Kindler reaction. This reaction transforms an aryl alkyl ketone into the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid. In this context, a hypothetical starting material could be 4-bromo-3-acetylthiophene, which upon undergoing the Willgerodt-Kindler reaction would yield the thiomorpholide of 2-(4-bromothiophen-3-yl)thioacetic acid, followed by hydrolysis to the desired acetic acid derivative.

Another strategy involves the reaction of a brominated thiophene derivative with a reagent that can introduce the acetic acid or a precursor moiety. For example, a Grignard reagent or an organolithium species derived from a dibromothiophene could react with a haloacetate ester.

Palladium-Catalyzed Cross-Coupling Reactions in Bromothiophene Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of bromothiophenes, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are essential for the synthesis of a wide array of this compound analogues.

Suzuki-Miyaura Coupling Protocols for Aryl/Heteroaryl Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the formation of C(sp2)-C(sp2) bonds. nih.gov It involves the reaction of an organoboron compound, typically a boronic acid or ester, with an organic halide in the presence of a palladium catalyst and a base. nih.gov In the context of this compound, the bromine atom at the 4-position serves as a handle for coupling with various aryl and heteroaryl boronic acids to generate a library of analogues.

The reaction conditions for Suzuki-Miyaura couplings can be tailored to accommodate a wide range of functional groups. dntb.gov.ua Typical catalyst systems include palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or palladium(II) precursors like palladium(II) acetate (B1210297) [Pd(OAc)2] in combination with phosphine (B1218219) ligands. nih.gov A variety of bases, including potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (B84403) (K3PO4), are commonly employed. clockss.org

Table 2: Examples of Suzuki-Miyaura Coupling of Bromothiophene Derivatives

| Bromothiophene Derivative | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 3-chloro-4-fluorophenylboronic acid | Pd(PPh3)4 | K3PO4 | Dioxane/H2O | 33-40 | researchgate.net |

| (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | 3-chlorophenylboronic acid | Pd(PPh3)4 | K3PO4 | Dioxane/H2O | 44-51 | organic-chemistry.org |

Other Catalytic Coupling Strategies for Thiophene Functionalization

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions are valuable for the functionalization of the this compound scaffold.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction can be used to introduce alkenyl groups at the 4-position of the thiophene ring. youtube.com The reaction is typically catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgwikipedia.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govscirp.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. nih.gov It can be employed to introduce alkynyl moieties onto the bromothiophene core. beilstein-journals.org

Optimization of Synthetic Conditions and Reaction Efficiencies

The efficiency and selectivity of the synthetic routes to this compound and its analogues can be significantly influenced by the reaction conditions. Optimization of parameters such as the choice of catalyst, ligand, base, solvent, and temperature is crucial for achieving high yields and purity of the desired products.

In Suzuki-Miyaura reactions, the selection of the ligand can have a profound impact on the catalytic activity. clockss.org For instance, the use of biarylphosphine ligands has been shown to improve the efficiency of coupling reactions involving alkylboronic acids. clockss.org The choice of base and solvent system is also critical, with combinations like potassium phosphate in THF or aqueous sodium hydroxide (B78521) in isopropanol (B130326) proving effective in certain cases. clockss.org

For Heck reactions, optimization of the palladium catalyst, base, and additives is often necessary to achieve high yields. wikipedia.org The use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can enhance the reaction rate and yield. beilstein-journals.org

In Sonogashira couplings, the choice of the palladium and copper catalysts, as well as the amine base and solvent, can be optimized to improve the reaction outcome. scirp.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the use of copper co-catalysts. beilstein-journals.org

Influence of Solvent Systems on Reaction Outcomes

The selection of a solvent is critical in the synthesis of thiophene derivatives, as it can significantly influence reaction rates, yields, and the formation of byproducts. In synthetic routes analogous to those potentially used for this compound, such as Suzuki-Miyaura cross-coupling reactions, the solvent system's polarity and its ability to solubilize both organic and inorganic reagents are paramount. For instance, in the synthesis of 4-arylthiophene-2-carbaldehydes, a mixture of toluene (B28343) and water (4:1) has been shown to be effective. researchgate.net The use of aqueous-organic solvent mixtures is common in palladium-catalyzed cross-coupling reactions, as it facilitates the dissolution of both the organoborane reagent and the inorganic base (e.g., K₃PO₄ or K₂CO₃). researchgate.netbeilstein-journals.org

In other related syntheses, such as the acylation of thiophene, solvents like acetonitrile (B52724) have been demonstrated to be superior to traditional solvents like nitrobenzene (B124822) or dichloroethane. researchgate.net For reactions involving the hydrolysis of precursor nitriles or esters to form the final carboxylic acid, the choice of solvent must accommodate the presence of water and acid or base catalysts. Ethanol (B145695) is frequently used in such hydrolysis steps. redalyc.org The optimization of a solvent system for a specific transformation requires experimental evaluation to balance reactant solubility, reaction kinetics, and suppression of side reactions.

Table 1: Solvent Systems in Analogous Thiophene Syntheses

| Reaction Type | Solvent System | Role of Solvent | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Toluene/Water | Dissolves organic substrate and inorganic base | researchgate.net |

| Friedel-Crafts Acylation | Acetonitrile | Provides a polar medium, enhancing reaction rate | researchgate.net |

| Ester Hydrolysis | Ethanol/Water | Solubilizes ester and hydrolysis reagent (e.g., NaOH) | redalyc.org |

Catalyst Selection and Loading Parameters

Palladium-based catalysts are central to many synthetic routes that could be employed to create C-C bonds in the synthesis of this compound, particularly through cross-coupling reactions. The choice of the specific palladium catalyst and its loading can dramatically affect the yield and efficiency. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst for Suzuki cross-coupling reactions involving bromothiophenes. beilstein-journals.org Studies on related systems have shown that catalyst loading can be optimized, with as little as 0.5 mol% of Pt(PPh₃)₄ being sufficient in some diboration reactions, while 5 mol% of a Pd(0) catalyst was used in the synthesis of 4-arylthiophene-2-carbaldehydes. researchgate.net

Table 2: Catalysts in Thiophene Derivative Synthesis

| Reaction Type | Catalyst | Typical Loading | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 1.5 - 5 mol% | beilstein-journals.orgbiotage.com |

| Suzuki-Miyaura Coupling | Animal-bone-meal-supported Pd(0) | N/A | rochester.edu |

| Acylation | Silica-supported Dodecatungstophosphoric Acid | N/A | researchgate.net |

Temperature and Reaction Time Optimization for Enhanced Yields

Temperature and reaction time are interdependent parameters that must be carefully controlled to maximize the yield of the desired product and minimize the formation of impurities. In Suzuki cross-coupling reactions for preparing thiophene derivatives, temperatures are often elevated, for example, to 90 °C. beilstein-journals.orgbiotage.com One study on a model Suzuki-Miyaura reaction determined that 80 °C was the optimal temperature; yields decreased sharply at lower temperatures, while no significant improvement was observed at higher temperatures.

Reaction times can vary significantly, from a few hours to overnight. For instance, a Pictet-Spengler reaction for a related heterocyclic synthesis showed that increasing the reaction time from 24 to 48 hours significantly increased the yield. beilstein-journals.org However, prolonged reaction times can also lead to the degradation of products or the formation of more byproducts. In the esterification of nopol (B1679846) with acetic acid, it was observed that while higher temperatures accelerated the reaction, the effect was more pronounced after 20 hours of reaction time. researchgate.net The optimization of these parameters is a balancing act, often monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of maximum product formation before significant degradation occurs.

Isolation and Purification Techniques for Synthetic Intermediates and Final Products

The purity of the final this compound product is critical, necessitating effective purification of both the final compound and its synthetic intermediates.

Chromatographic Purification Methods (e.g., Column Chromatography, HPLC)

Column chromatography is a fundamental technique for the purification of synthetic intermediates and final products in organic synthesis. For thiophene derivatives, silica (B1680970) gel is a common stationary phase. The choice of eluent (mobile phase) is crucial for achieving good separation. A common solvent system used for the column chromatography of a bromothiophene derivative is a mixture of n-hexane and ethyl acetate, with the polarity being adjusted to suit the specific compound. beilstein-journals.org For example, a 10% ethyl acetate in hexane (B92381) mixture was used to purify (E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers higher resolution and is a powerful tool for purifying complex mixtures or separating closely related isomers. For halogenated aromatic compounds, reversed-phase HPLC is typically employed. The separation can be fine-tuned by altering the mobile phase composition (e.g., acetonitrile/water or methanol (B129727)/water gradients), the type of column (e.g., C18, Phenyl-Hexyl, PFP), and the column temperature. The use of mixed-mode columns that possess both reversed-phase and ion-exchange characteristics can also provide unique selectivity for separating aromatic compounds.

Crystallization and Recrystallization Protocols

Crystallization is a powerful and economical method for the final purification of solid compounds like this compound. The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. For carboxylic acids, common crystallization solvents include water, acetone, alcohols (e.g., ethanol), and acetic acid. Often, a solvent mixture is required to achieve the desired solubility profile.

In the synthesis of a related compound, 2-thiophene acetic acid, recrystallization was used to achieve a final purity of over 99.0%. Similarly, in the synthesis of various acetohydrazide derivatives, ethanol or acetic acid were used as crystallization solvents. redalyc.org The process typically involves dissolving the crude product in a minimal amount of hot solvent, filtering the hot solution to remove insoluble impurities, and then allowing the solution to cool slowly to induce the formation of well-defined crystals. The resulting crystals are then collected by filtration.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-Arylthiophene-2-carbaldehyde |

| (E)-3-(4-Bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one |

| 2-Thiophene acetic acid |

| Nopol |

| Tetrakis(triphenylphosphine)palladium(0) |

| Acetic Acid |

| Toluene |

| Water |

| Acetonitrile |

| Nitrobenzene |

| Dichloroethane |

| Ethanol |

| n-Hexane |

| Ethyl Acetate |

| Methanol |

| Potassium Phosphate (K₃PO₄) |

| Potassium Carbonate (K₂CO₃) |

| Dodecatungstophosphoric Acid |

| Sulfuric Acid |

| Hydrochloric Acid |

| 2-(5-Methylfuran-2-yl)ethylamine |

| 2-Amino-N-benzylbenzamide |

| Isatoic Anhydride |

Spectroscopic and Structural Elucidation of 2 4 Bromothiophen 3 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 2-(4-Bromothiophen-3-yl)acetic acid provides distinct signals corresponding to the different types of protons in the molecule. The chemical shifts, coupling patterns, and integration of these signals are key to its structural confirmation.

The expected ¹H NMR spectrum would feature signals for the two aromatic protons on the thiophene (B33073) ring and the two protons of the methylene (B1212753) group in the acetic acid side chain. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature.

For a related derivative, 2-(3-Bromo-4-methoxyphenyl)acetic acid, the acetic acid substituent is noted to be significantly tilted relative to the phenyl ring. nih.gov In another example, for 2-(thiophen-2-yl)acetic acid derivatives, the methylene protons of the acetic acid group typically appear as a singlet around 3.76-4.10 ppm. nih.govnih.gov The aromatic protons on the thiophene ring would exhibit chemical shifts and coupling patterns dependent on their positions relative to the substituents. For instance, in a derivative, thiophene protons were observed in the aromatic region from δ 7.15 to δ 7.85 ppm. uomphysics.net

Table 1: Representative ¹H NMR Data for Thiophene Acetic Acid Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | >10 | Broad Singlet | 1H |

| Thiophene Ring Protons | 7.0 - 8.0 | Multiplet/Doublet | 2H |

| Methylene (-CH₂-) | 3.7 - 4.1 | Singlet | 2H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific substitution pattern of the thiophene ring.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. libretexts.org

The spectrum is expected to show six signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found at the low-field end of the spectrum, typically in the range of 170-180 ppm. libretexts.org The sp²-hybridized carbons of the thiophene ring will appear in the aromatic region, generally between 110 and 140 ppm. libretexts.org The carbon atom bonded to the bromine will be influenced by the halogen's electronegativity, affecting its chemical shift. The sp³-hybridized methylene carbon of the acetic acid group will absorb at a higher field, typically in the range of 30-45 ppm.

For various derivatives of 2-(thiophen-2-yl)acetic acid, the carbonyl carbon has been reported in the range of δ 171.2 to 179.3 ppm, and the methylene carbon from δ 34.4 to 40.3 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Hybridization |

| Carboxylic Acid (C=O) | 170 - 180 | sp² |

| Thiophene Ring (C-Br) | Varies (influenced by Br) | sp² |

| Thiophene Ring (C-S) | ~125 | sp² |

| Thiophene Ring (C-H) | 120 - 130 | sp² |

| Thiophene Ring (C-C) | 130 - 140 | sp² |

| Methylene (-CH₂-) | 30 - 45 | sp³ |

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy techniques, such as FTIR and FT-Raman, are powerful tools for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid will give a strong, sharp peak around 1700 cm⁻¹.

The aromatic C-H stretching vibrations of the thiophene ring are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations within the ring will show absorptions in the 1400-1600 cm⁻¹ region. uomphysics.net The C-S stretching vibration of the thiophene ring can also be observed. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum. For thiophene-3-acetic acid, characteristic peaks have been observed at 1447 cm⁻¹, 1533 cm⁻¹, and 1688 cm⁻¹ for C-C and C=C stretching vibrations. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid (C=O) | C=O Stretch | ~1700 (strong) |

| Thiophene Ring (=C-H) | C-H Stretch | >3000 |

| Thiophene Ring (C=C) | C=C Stretch | 1400 - 1600 |

| Acetic Acid (-CH₂-) | C-H Stretch | 2850 - 2960 |

| Thiophene Ring (C-S) | C-S Stretch | Varies |

| Bromo-Thiophene (C-Br) | C-Br Stretch | Lower frequency region |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound (C₆H₅BrO₂S), which is approximately 220.9 g/mol , taking into account the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), which will result in two molecular ion peaks of nearly equal intensity, separated by two mass units. uni.lu

Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH) or water (-H₂O). For this compound, a significant fragment would likely arise from the cleavage of the bond between the methylene group and the thiophene ring. The fragmentation of acetic acid itself can lead to characteristic ions. researchgate.netresearchgate.net Analysis of related thiophene derivatives has also provided insight into their fragmentation patterns. nih.gov

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | ~220 and ~222 |

| [M-COOH]⁺ | Loss of carboxyl group | ~175 and ~177 |

| [M-H₂O]⁺ | Loss of water | ~202 and ~204 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like carboxylic acids, as it typically keeps the molecule intact. frontiersin.orgnih.gov For this compound, this method provides a clear determination of the molecular weight and insights into the molecule's ability to form adducts.

In positive ion mode, the molecule is expected to be detected primarily as the protonated species, [M+H]⁺, or as adducts with alkali metals like sodium, [M+Na]⁺, if present in the solvent or sample matrix. uni.lu The presence of acetic acid as an additive can enhance ionization efficiency. wiley.com In negative ion mode, the acidic proton of the carboxylic acid group is readily lost, leading to a strong signal for the deprotonated molecule, [M-H]⁻. uni.lunih.gov This is a common and characteristic behavior for carboxylic acids in ESI-MS.

Predicted ESI-MS data for this compound highlights the expected ionic species. The collision cross section (CCS) values, which relate to the ion's size and shape in the gas phase, can also be predicted. uni.lu

Table 1: Predicted ESI-MS Adducts for this compound

| Adduct Form | Predicted m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 220.92664 |

| [M+Na]⁺ | 242.90858 |

| [M-H]⁻ | 218.91208 |

| [M+NH₄]⁺ | 237.95318 |

| [M+K]⁺ | 258.88252 |

Data sourced from predicted values. uni.lu

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons, resulting in the formation of a molecular ion (M⁺) and numerous fragment ions. uvic.ca This fragmentation pattern provides a structural fingerprint of the molecule.

For this compound, the mass spectrum would be characterized by an intense molecular ion peak, which is typical for aromatic compounds. researchgate.net The isotopic pattern of this peak would be distinctive due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Key fragmentation pathways for this molecule would include:

Loss of the halogen: Expulsion of the bromine atom (·Br) is a common fragmentation for bromo-substituted aromatic compounds. researchgate.net

Alpha-cleavage: Cleavage of the bond between the thiophene ring and the acetic acid side chain, leading to the loss of the ·CH₂COOH group or the formation of a resonance-stabilized thiophenylmethyl cation.

Decarboxylation: Loss of CO₂ from the acetic acid moiety.

Ring Fragmentation: Cleavage of the thiophene ring itself, a characteristic fragmentation seen in the mass spectrum of unsubstituted thiophene. nist.gov

The fragmentation pattern can be compared to that of its isomer, 3-thiopheneacetic acid, to distinguish between the two. nist.gov

Table 2: Expected Key Fragments in EI-MS of this compound

| Fragment Ion | Description |

|---|---|

| [C₆H₅BrO₂S]⁺ | Molecular Ion (M⁺) |

| [C₆H₄BrS]⁺ | Loss of ·CH₂COOH |

| [C₅H₅O₂S]⁺ | Loss of ·Br |

| [C₅H₄BrS]⁺ | Loss of COOH |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For thiophene derivatives, these spectra are dominated by π → π* and n → π* transitions associated with the conjugated π-system of the thiophene ring and the carbonyl group of the acid moiety. researchgate.netresearchgate.net

The electronic spectrum of this compound is influenced by its specific substitution pattern. The thiophene ring acts as the primary chromophore. The bromine atom and the acetic acid group act as auxochromes, which can modify the absorption wavelength (λmax) and intensity. Generally, substituents on the thiophene ring can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to unsubstituted thiophene. nii.ac.jp

Studies on various substituted thiophenes show that the position and nature of the substituent are critical. nii.ac.jpdocumentsdelivered.com For instance, conjugation between a substituent and the thiophene ring is typically stronger at the 2-position than the 3-position. nii.ac.jp The planarity of the conjugated system also significantly impacts the spectroscopic properties. In different solvents, shifts in λmax can occur due to varying interactions between the solvent and the molecule's ground and excited states. ekb.eg

Table 3: Typical UV-Vis Absorption Maxima for Thiophene and Related Derivatives

| Compound | Typical λmax (nm) | Associated Transitions |

|---|---|---|

| Thiophene | ~235 | π → π* |

| 2-Substituted Thiophenes | Varies (often red-shifted) | π → π, n → π |

| 3-Substituted Thiophenes | Varies | π → π, n → π |

| Thiazolo[5,4-d]thiazole with Thiophene | ~275, ~390 | n → σ, n → π |

Data compiled from various sources for general comparison. researchgate.netnii.ac.jp

X-ray Diffraction (XRD) Analysis for Solid-State Structure

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This method yields definitive information on bond lengths, bond angles, and torsional angles, thereby establishing the absolute configuration and conformation of the molecule in the solid state.

While a published crystal structure for this compound was not identified, the application of SC-XRD would provide invaluable data. The analysis of a suitable single crystal would determine the crystallographic parameters such as the space group and unit cell dimensions. uomphysics.netnih.gov For example, a study on a related thiophene derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, confirmed its structure in a monoclinic P2₁/c space group and revealed the dihedral angle between its two thiophene-containing rings. nih.gov Similarly, SC-XRD would precisely define the planarity of the thiophene ring and the orientation of the acetic acid side chain relative to it.

Table 4: Representative Crystallographic Data Obtainable from SC-XRD

| Parameter | Information Provided | Example from a Thiophene Derivative nih.gov |

|---|---|---|

| Crystal System | The symmetry of the unit cell | Monoclinic |

| Space Group | The symmetry elements of the crystal | P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the unit cell | a = 11.2 Å, b = 5.8 Å, c = 22.1 Å, β = 98.7° |

| Bond Lengths / Angles | Precise intramolecular geometry | C=O, C-C, C-S bond distances and angles |

| Torsional Angles | Conformation of the molecule | Dihedral angle between planes |

This table is illustrative of the data provided by an SC-XRD experiment.

Analysis of Crystal Packing and Intermolecular Interactions

The solid-state structure of this compound would be stabilized by a network of intermolecular interactions that dictate the crystal packing. The nature and geometry of these interactions can be fully characterized by SC-XRD.

Based on the functional groups present, several key interactions are anticipated:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that the molecules would form centrosymmetric dimers through strong O-H···O hydrogen bonds, a very common and stabilizing motif for carboxylic acids in the solid state. nih.gov

Halogen Bonding: The bromine atom can act as a Lewis acidic "σ-hole" donor, participating in halogen bonds with Lewis basic atoms like oxygen (C-Br···O) or sulfur (C-Br···S). figshare.comresearchgate.net Br···Br interactions are also significant in directing the packing of bromo-substituted aromatic compounds. figshare.comresearchgate.net

The interplay of these diverse interactions—from strong hydrogen bonds to weaker halogen and van der Waals contacts—defines the supramolecular architecture of the compound. figshare.comresearchgate.net

Table 5: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | O-H (carboxyl) | O=C (carboxyl) |

| Halogen Bond | C-Br | O=C, S (thiophene) |

| Halogen-Halogen Contact | C-Br | Br-C |

| C-H···O Interaction | C-H (ring/chain) | O=C |

Computational Chemistry and Theoretical Investigations of 2 4 Bromothiophen 3 Yl Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. It is used to determine the ground-state electronic structure by solving the Schrödinger equation based on the electron density.

Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in the molecule must be determined. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For a flexible molecule like 2-(4-Bromothiophen-3-yl)acetic acid, which has a rotatable bond between the thiophene (B33073) ring and the acetic acid group, conformational analysis is crucial. This involves exploring different rotational isomers (conformers) to identify the global minimum energy conformation.

For the analogous 3-thiophene acetic acid (3-TAA), DFT calculations were used to optimize the molecular structure. nih.gov A comparison of calculated and experimental geometric parameters for the 3-TAA dimer, which forms in the solid state, shows good agreement, validating the chosen computational method (B3LYP functional with aug-cc-pVTZ basis set). nih.gov This process ensures that the subsequent electronic property calculations are performed on a realistic and stable molecular structure.

Table 1: Illustrative Optimized Geometric Parameters (Bond Lengths and Angles) for 3-Thiophene Acetic Acid (3-TAA) Dimer (Note: This data is for 3-TAA and serves as an example of typical results from geometry optimization.)

| Parameter | Bond | Calculated Value | Experimental Value |

| Bond Length | O-H···O | 1.66 Å | 1.64 Å |

| Bond Length | C=O | 1.23 Å | 1.23 Å |

| Bond Length | C-O | 1.34 Å | 1.32 Å |

| Bond Angle | C-O-H | 111.9° | 113.1° |

| Bond Angle | O=C-O | 122.9° | 122.7° |

Data sourced from a computational study on 3-thiophene acetic acid. nih.gov

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. acs.orgncert.nic.inelsevierpure.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. acs.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive. These orbitals' energy and spatial distribution are key to predicting how the molecule will interact with other species and are crucial for analyzing electronic transitions, such as those observed in UV-Vis spectroscopy.

In the representative study of 3-TAA, the HOMO was found to be localized primarily on the thiophene ring, while the LUMO was distributed over the carboxylic acid group. nih.gov This suggests that the thiophene ring is the most probable site for electrophilic attack, whereas the carboxylic acid group is the likely site for nucleophilic attack. The calculated HOMO-LUMO energy gap for 3-TAA was used to assess its stability and potential reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, an MEP map would reveal the most electron-rich region to be around the oxygen atoms of the carboxylic acid group, making them sites for electrophilic interaction. The hydrogen of the hydroxyl group would appear as an electron-deficient, positive region. The bromine atom would also influence the charge distribution on the thiophene ring. In the analysis of 3-TAA, the MEP surface clearly showed the negative potential localized on the oxygen atom of the carbonyl group, identifying it as a primary site for intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer events and stabilizing interactions, such as hyperconjugation. Hyperconjugation involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization.

From the energies of the frontier orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These indices provide a quantitative basis for the predictions made from FMO and MEP analyses. nih.gov

Key global reactivity indices include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Harder molecules have a larger HOMO-LUMO gap.

Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I + A) / 2).

Nucleophilicity Index (N): A measure of the electron-donating capability of a molecule.

Table 2: Illustrative Global Reactivity Descriptors for 3-Thiophene Acetic Acid (3-TAA) (Note: This data is for the related compound 3-TAA and serves as an example.)

| Descriptor | Formula | Value (eV) |

| EHOMO | - | -7.15 |

| ELUMO | - | -1.11 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 6.04 |

| Ionization Potential (I) | -EHOMO | 7.15 |

| Electron Affinity (A) | -ELUMO | 1.11 |

| Chemical Hardness (η) | (I - A) / 2 | 3.02 |

| Electronegativity (χ) | (I + A) / 2 | 4.13 |

Data sourced and calculated from a study on 3-thiophene acetic acid. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how positions and velocities change.

For this compound, an MD simulation would typically be performed with the molecule placed in a solvent box (e.g., water) to simulate its behavior in a solution. Such simulations can reveal:

Conformational Changes: How the molecule flexes and changes its shape over time.

Solvation Structure: How solvent molecules arrange themselves around the solute and the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and water.

Stability of Dimers: If studying self-assembly, MD can show the stability and dynamics of dimer formation in solution.

Although specific MD simulation data for this compound is not available in the literature, studies on similar organic acids in aqueous solutions have demonstrated how MD can elucidate the formation and stability of intermolecular structures like cyclic dimers and chains.

In Silico Screening and Molecular Modeling for Ligand-Target Interactions

In silico screening and molecular modeling have become indispensable tools in modern drug discovery. These computational techniques allow for the rapid assessment of the potential of a compound like this compound to interact with specific biological targets. By simulating the interactions between the ligand and a target protein at the molecular level, researchers can predict binding affinities and identify key structural features responsible for these interactions, thereby guiding further experimental studies.

Virtual fragment screening is a computational strategy employed to identify small molecular fragments that are likely to bind to a target of interest. This approach is particularly valuable for identifying novel scaffolds for lead optimization. In the context of this compound, its structural components, namely the bromothiophene and acetic acid moieties, can be considered as fragments for such screening.

A notable strategy involves the virtual screening of commercially available fragments that contain aryl halide moieties. frontiersin.org These fragments are particularly attractive as they serve as versatile building blocks for further chemical modifications, such as through Suzuki-Miyaura cross-coupling reactions. frontiersin.org For instance, a study focusing on the identification of inhibitors for microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in inflammation and cancer, utilized a virtual fragment screening approach targeting aromatic bromides. nih.gov This screening successfully identified 2-(thiophen-2-yl)acetic acid as a promising chemical platform for developing potent mPGES-1 inhibitors. nih.gov This precedent strongly suggests that this compound, with its similar thiophene acetic acid core and the presence of a bromine atom, would be an excellent candidate for such virtual screening campaigns against various therapeutic targets. The bromine atom not only influences the electronic properties of the thiophene ring but also provides a convenient handle for synthetic elaboration.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For this compound, molecular docking studies are crucial for understanding its potential interactions with various enzymes and receptors.

While specific docking studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on structurally related molecules. For example, molecular docking studies on benzodioxole derivatives have highlighted the importance of a carboxylic acid group for binding to α-amylase, with the carboxylate forming key hydrogen bonds within the enzyme's active site. nih.gov Similarly, in studies of Trypanosoma cruzi trans-sialidase inhibitors, docking analyses revealed that the carboxylic acid moiety of propionic acid derivatives participates in crucial interactions with arginine and other residues in the active site. nih.gov

For this compound, it is anticipated that the acetic acid side chain would play a significant role in forming hydrogen bonds with polar residues in a target's binding pocket. The bromothiophene ring would likely engage in hydrophobic and potentially halogen bonding interactions, which can contribute significantly to binding affinity and selectivity.

The predicted physicochemical properties of this compound are summarized in the table below, providing a foundation for its behavior in computational models.

| Property | Value | Source |

| Molecular Formula | C6H5BrO2S | PubChem uni.lu |

| Molecular Weight | 235.10 g/mol | CymitQuimica cymitquimica.com |

| Monoisotopic Mass | 219.91936 Da | PubChem uni.lu |

| XlogP (predicted) | 1.8 | PubChem uni.lu |

Further computational analysis can provide insights into the molecule's conformational flexibility and its potential to adopt a bioactive conformation upon binding to a target. Predicted collision cross-section (CCS) values, which are related to the molecule's shape and size in the gas phase, can also be calculated and are valuable for analytical applications.

| Adduct | m/z | Predicted CCS (Ų) | Source |

| [M+H]+ | 220.92664 | 132.5 | PubChem uni.lu |

| [M+Na]+ | 242.90858 | 145.6 | PubChem uni.lu |

| [M-H]- | 218.91208 | 138.5 | PubChem uni.lu |

| [M+NH4]+ | 237.95318 | 156.4 | PubChem uni.lu |

| [M+K]+ | 258.88252 | 134.4 | PubChem uni.lu |

| [M+H-H2O]+ | 202.91662 | 133.8 | PubChem uni.lu |

These computational and theoretical approaches are fundamental in the preclinical evaluation of this compound, providing a robust framework for designing future experimental studies and unlocking its therapeutic potential.

Chemical Reactivity and Derivatization Strategies of 2 4 Bromothiophen 3 Yl Acetic Acid

Functional Group Transformations of the Acetic Acid Moiety

The acetic acid side chain provides a reactive handle for various functional group interconversions, most notably the formation of esters and amides.

The carboxylic acid group of 2-(4-bromothiophen-3-yl)acetic acid can be readily converted to its corresponding esters through several standard esterification protocols. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk This reaction is reversible, and to drive the equilibrium towards the product, the ester is often removed by distillation as it forms. chemguide.co.uk

The general pattern for this reaction involves the reaction of an alcohol with the carboxylic acid to form an ester and water. youtube.com For instance, the reaction of this compound with methanol (B129727) in the presence of sulfuric acid would yield methyl 2-(4-bromothiophen-3-yl)acetate. The kinetics and chemical equilibrium of such reactions are influenced by factors like the molar ratio of reactants, catalyst concentration, and temperature. nih.gov

Table 1: Examples of Esterification Reactions

| Carboxylic Acid | Alcohol | Catalyst | Product |

|---|---|---|---|

| This compound | Methanol | H₂SO₄ | Methyl 2-(4-bromothiophen-3-yl)acetate |

The synthesis of amides from this compound is another crucial derivatization strategy. ucl.ac.uk Amides are prevalent in a vast array of biologically active molecules and functional materials. nih.gov The direct condensation of a carboxylic acid with an amine is often challenging and requires stoichiometric activating agents. ucl.ac.uk

A common approach involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. afjbs.com For example, treating this compound with thionyl chloride would produce 2-(4-bromothiophen-3-yl)acetyl chloride. This highly reactive intermediate can then be readily coupled with a primary or secondary amine to form the corresponding amide. afjbs.com Other coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) can also facilitate amide bond formation. researchgate.net

Table 2: Amide Synthesis via Acyl Chloride

| Reactant 1 | Reagent | Intermediate | Reactant 2 | Product |

|---|---|---|---|---|

| This compound | Thionyl Chloride | 2-(4-Bromothiophen-3-yl)acetyl chloride | Ammonia | 2-(4-Bromothiophen-3-yl)acetamide |

Reactions Involving the Bromine Atom on the Thiophene (B33073) Ring

The bromine atom attached to the thiophene ring is a key site for introducing molecular diversity through substitution and cross-coupling reactions.

While aromatic rings are generally nucleophilic, the presence of electron-withdrawing groups can render them susceptible to nucleophilic aromatic substitution (SNA_r). wikipedia.org In the case of this compound derivatives, the thiophene ring itself can be sufficiently electron-deficient, or can be further activated, to undergo substitution. In an SNA_r reaction, a nucleophile displaces the bromide leaving group. wikipedia.orglibretexts.org The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex intermediate. libretexts.org The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing substituents on the aromatic ring. masterorganicchemistry.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the site of the bromine atom. These reactions significantly expand the synthetic possibilities for derivatizing this compound.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or its ester. libretexts.org The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org The catalytic cycle consists of oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This method allows for the introduction of a wide variety of aryl and heteroaryl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is a highly versatile method for synthesizing arylamines. organic-chemistry.org The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orgacsgcipr.org The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is invaluable for synthesizing conjugated enynes and arylalkynes. libretexts.org While traditional Sonogashira reactions use a copper co-catalyst, copper-free versions have been developed to avoid issues like alkyne homocoupling. nih.govbeilstein-journals.org

Table 3: Overview of Cross-Coupling Reactions

| Reaction Name | Catalyst System | Reactant | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, phosphine ligand, base | Organoboron compound | C-C | Biaryl or substituted thiophene |

| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base | Amine | C-N | Arylamine |

Thiophene Ring Functionalization at Unsubstituted Positions

Beyond reactions at the acetic acid moiety and the bromine atom, the unsubstituted positions on the thiophene ring (positions 2 and 5) are also amenable to functionalization. Electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts acylation, can potentially occur at these positions, although the reactivity will be influenced by the existing substituents. The directing effects of the bromo and acetic acid groups would need to be considered to predict the regioselectivity of such transformations.

Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com In the case of thiophene, the C2 and C5 positions are most susceptible to electrophilic attack due to the ability of the sulfur atom to stabilize the intermediate carbocation. For this compound, the available positions for substitution are C2 and C5.

The directing effects of the existing substituents must be considered:

Bromo Group (at C4): This is an ortho-, para-director. Relative to the C4 position, the C3 and C5 positions are ortho, and the C2 position is meta. Therefore, the bromo group directs towards C3 and C5.

Acetic Acid Group (at C3): This is a meta-director. Relative to the C3 position, the C2 and C4 positions are ortho, and the C5 position is meta. Thus, the acetic acid group directs towards C5.

Both substituents deactivate the ring, making reactions require harsher conditions than for unsubstituted thiophene. youtube.comlibretexts.org However, their directing effects converge on the C5 position, making it the most probable site for electrophilic attack. The C2 position is sterically hindered by the adjacent acetic acid group and electronically disfavored by the bromo group's meta-directing influence. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield the C5-substituted product predominantly. lumenlearning.comyoutube.com

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, guided by a Directed Metalation Group (DMG). baranlab.org A DMG is a functional group that can coordinate to an organolithium reagent, directing deprotonation to a nearby position. baranlab.orgharvard.edu

In this compound, there are two potential directing groups:

Carboxylic Acid Group: The carboxylic acid can be deprotonated by a strong base to form a carboxylate, which is an excellent DMG. It would direct metalation to the adjacent C2 position.

Bromo Group: The bromine atom can also direct metalation to its ortho positions (C3 and C5). However, a more common reaction pathway for bromo-substituted aromatics is halogen-metal exchange, where the bromine atom is swapped for a lithium atom. This would occur at the C4 position.

The outcome of a metalation reaction is therefore dependent on the choice of organolithium base and the reaction conditions. rsc.org Using two or more equivalents of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would likely deprotonate the carboxylic acid and then selectively deprotonate the C2 position, directed by the resulting carboxylate. In contrast, using an alkyllithium reagent like n-butyllithium at low temperatures could favor halogen-metal exchange at the C4 position. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups in a highly regioselective manner.

Derivatization for Advanced Analytical Characterization

To enhance the detection and quantification of this compound in analytical methods like HPLC and LC-MS, derivatization of the carboxylic acid functional group is a common and effective strategy.

Reagents for Enhanced Spectroscopic Detection (e.g., for UV, Fluorescence)

Many carboxylic acids, including the title compound, lack a strong chromophore or fluorophore, leading to poor sensitivity in UV-Vis or fluorescence detectors. oup.com Derivatization involves attaching a molecule with high molar absorptivity or fluorescence quantum yield. nih.govcapes.gov.br This pre- or post-column derivatization significantly improves detection limits and selectivity. oup.comnih.gov

Below is a table of common derivatization reagents for carboxylic acids suitable for enhanced spectroscopic detection.

| Reagent Class | Specific Reagent Example | Detection Mode | General Reaction Conditions |

| Coumarin Analogues | 4-Methyl-7-methoxycoumarin | Fluorescence | Requires a catalyst (e.g., a crown ether) and heating. |

| Alkyl Halides | 9-Chloromethylanthracene | Fluorescence | Reaction with the carboxylate salt, often catalyzed by a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. oup.com |

| Fluorescent Hydrazides | 2-Aminoacridone | Fluorescence | Coupling with the carboxylic acid activated by a carbodiimide (B86325) (e.g., EDC). thermofisher.com |

| Benzofurazans | 4-Nitro-7-piperazino-2,1,3-benzoxadiazole (NBDPZ) | Fluorescence | Reacts with carboxylic acids to form highly fluorescent derivatives. tandfonline.com |

This table presents examples of derivatization reagents and is not exhaustive.

Reagents for Improved Mass Spectrometry Detection (e.g., for LC-MS/MS sensitivity)

In liquid chromatography-mass spectrometry (LC-MS), derivatization can overcome issues like poor ionization efficiency and improve chromatographic retention on reverse-phase columns. nih.govresearchgate.net For carboxylic acids, which are often analyzed in negative ion mode with lower sensitivity, derivatization can introduce a permanently positive charge or a group with high proton affinity, allowing for highly sensitive detection in positive ion mode. nih.govnih.gov

The table below summarizes key reagents used to derivatize carboxylic acids for enhanced LC-MS/MS analysis.

| Reagent Name | Derivatization Strategy | Enhancement Mechanism |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an amine | Amide bond formation. The choice of amine determines the properties of the derivative. | Introduces a basic site (the amine) that is easily protonated, improving positive ESI response. nih.gov |

| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) | Amide coupling (requires EDC). | Introduces a permanent positive charge for excellent ionization and a bromine atom for a characteristic isotopic signature, aiding identification. nih.govnih.gov |

| N-methyl-2-phenylethanamine (MPEA) | Amide coupling (requires EDC). | Increases hydrophobicity for better retention and provides a site for efficient protonation. nih.gov |

| Dansyl Chloride | Not a primary choice for carboxylic acids, but can be used after converting the acid to an amine. | Reacts with amines to produce derivatives with high ionization efficiency. researchgate.net |

This table provides examples of derivatization strategies for LC-MS/MS and is not exhaustive.

Synthetic Utility and Research Applications of 2 4 Bromothiophen 3 Yl Acetic Acid Derivatives

Building Block in the Synthesis of Diverse Heterocyclic Compounds

The unique structural features of 2-(4-bromothiophen-3-yl)acetic acid, including the reactive carboxylic acid group and the bromo-substituted thiophene (B33073) ring, make it an ideal starting material for constructing various heterocyclic systems. The bromine atom provides a site for cross-coupling reactions, while the acetic acid moiety can be readily converted into other functional groups or used to form rings.

Synthesis of Thiazole-Containing Scaffolds

Derivatives of this compound are instrumental in the synthesis of thiazole-containing scaffolds, which are present in numerous biologically active compounds. mdpi.comresearchgate.netresearchgate.net The synthesis often involves the reaction of a thiourea (B124793) derivative with an α-haloketone, a process known as the Hantzsch thiazole (B1198619) synthesis. For instance, the acetic acid derivative can be converted into a corresponding α-bromoketone, which then reacts with a thiourea to form the thiazole ring. mdpi.com This approach allows for the introduction of diverse substituents onto the thiazole ring, leading to a library of compounds with potential therapeutic applications. mdpi.comnih.gov

Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.com The versatility of the this compound core allows for the strategic design and synthesis of novel thiazole-based compounds with enhanced biological profiles.

Synthesis of Pyrazole-Containing Scaffolds

The synthesis of pyrazole-containing scaffolds can be effectively achieved using derivatives of this compound. researchgate.net A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govresearchgate.net The this compound moiety can be elaborated to form a suitable 1,3-dicarbonyl precursor. The subsequent cyclization with hydrazine or a substituted hydrazine yields the pyrazole (B372694) ring. nih.gov

This methodology provides access to a variety of substituted pyrazoles, which are a class of heterocyclic compounds with significant medicinal importance, known for their analgesic, anti-inflammatory, and antimicrobial properties. The ability to modify the substituents on both the thiophene and pyrazole rings allows for the fine-tuning of the pharmacological properties of the final compounds.

Synthesis of Pyrimidine (B1678525) Derivatives

Derivatives of this compound also serve as valuable precursors in the synthesis of pyrimidine-based compounds. researchgate.netnih.govorganic-chemistry.org Pyrimidines are a core structure in many biologically important molecules, including nucleic acids and various therapeutic agents. A general approach to pyrimidine synthesis involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea (B33335) derivative. researchgate.net

The this compound can be transformed into a suitable dicarbonyl intermediate, which upon condensation with a nitrogen-containing reagent, forms the pyrimidine ring. The bromine atom on the thiophene ring can be further functionalized through cross-coupling reactions to introduce additional diversity into the pyrimidine derivatives. researchgate.netnih.gov This synthetic flexibility is crucial for developing new pyrimidine-based drugs with a wide range of biological activities.

Precursors for Complex Organic Architectures (e.g., chalcone (B49325) derivatives, polycyclic systems)

Beyond the synthesis of simple heterocycles, this compound and its derivatives are valuable starting materials for constructing more intricate molecular frameworks, such as chalcones and polycyclic systems.

Chalcones, which are 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess a broad spectrum of biological activities. nih.govekb.egnih.gov The 2-(4-bromothiophen-3-yl)acetyl group can be incorporated into a chalcone structure through Claisen-Schmidt condensation of a corresponding acetophenone (B1666503) derivative with an aromatic aldehyde. nih.gov The resulting chalcones can then be used as precursors for the synthesis of various heterocyclic compounds, including pyrazolines and flavonoids. ekb.egmurraystate.edu

Furthermore, the reactivity of the bromo-thiophene moiety allows for its use in building polycyclic systems through intramolecular or intermolecular cyclization reactions. These complex architectures are often found in natural products and are of great interest in medicinal chemistry for their potential to interact with biological targets in a highly specific manner.

Development of Chemical Probes and Enzyme Inhibitors in Chemical Biology Research

The structural features of this compound derivatives make them suitable scaffolds for the design and synthesis of chemical probes and enzyme inhibitors for use in chemical biology research. These tools are essential for studying biological processes and for the validation of new drug targets.

Investigation of Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1) Inhibitors

A significant area of research involving derivatives of this compound is the development of inhibitors for microsomal prostaglandin E synthase-1 (mPGES-1). nih.gov mPGES-1 is a key enzyme in the biosynthesis of prostaglandin E2 (PGE2), a pro-inflammatory mediator implicated in various diseases, including inflammation, pain, and cancer. nih.gov Therefore, selective inhibition of mPGES-1 is a promising therapeutic strategy.

Researchers have designed and synthesized a variety of compounds based on the this compound scaffold to target mPGES-1. nih.gov The general structure of these inhibitors often consists of a central heterocyclic core, such as a thiophene, linked to an acidic moiety and other hydrophobic groups that interact with the active site of the enzyme. The bromo-substituent on the thiophene ring can be utilized to introduce various functionalities through cross-coupling reactions, allowing for the optimization of inhibitor potency and selectivity.

Design and Synthesis of Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of several key neurotransmitters, including dopamine, serotonin, and norepinephrine. Inhibitors of MAO-A are primarily used in the treatment of depression and anxiety, while MAO-B inhibitors are targeted for neurodegenerative conditions like Parkinson's disease. The thiophene scaffold is a recurring motif in the design of MAO inhibitors due to its electronic properties and ability to interact with the enzyme's active site.

While direct studies on the MAO inhibitory activity of this compound itself are not extensively documented in publicly available research, its structural features suggest its potential as a precursor for potent MAO inhibitors. The thiophene ring can serve as a bioisosteric replacement for a phenyl ring, a common component in many established MAO inhibitors. Furthermore, the bromine substituent can enhance the binding affinity of the molecule to the receptor through halogen bonding and improve its metabolic stability. nih.gov

The acetic acid group of this compound provides a convenient handle for synthesizing a variety of derivatives, such as amides and esters. nih.govsphinxsai.comgoogle.com The synthesis of amide derivatives, through reaction with various amines, can introduce diverse functional groups that can be tailored to interact with specific residues in the active site of MAO-A or MAO-B. nih.govsphinxsai.com For instance, incorporating moieties known to confer MAO-B selectivity could lead to the development of targeted therapies for Parkinson's disease.

Research on related thiophene derivatives has demonstrated the potential of this class of compounds as MAO inhibitors. For example, a series of benzo[b]thiophen-3-ol derivatives have been shown to be selective inhibitors of human MAO-B. Structure-activity relationship (SAR) studies on these compounds have provided insights into the structural requirements for potent inhibition, which can guide the design of new inhibitors based on the this compound scaffold.

Table 1: MAO Inhibitory Activity of Selected Thiophene Derivatives

| Compound | Target | IC50 (µM) | Selectivity Index (SI) |

| Benzo[b]thiophen-3-ol Derivative 1 | hMAO-B | 0.5 | >200 |

| Benzo[b]thiophen-3-ol Derivative 2 | hMAO-B | 1.2 | >83 |

| Thiophene-3-carboxamide Derivative | JNK | - | - |

| Cinnamic Acid Amide Derivative | MAO-B | Potent Inhibition | Selective |

| Cinnamic Acid Ester Derivative | MAO-B | Potent Inhibition | Selective |

This table presents data for related thiophene and other derivatives to illustrate the potential of the scaffold in MAO inhibition, as direct data for this compound derivatives is not available.

Applications in Advanced Materials Research

The unique electronic and optical properties of thiophene-based materials make them highly attractive for applications in advanced materials research. nih.gov The this compound molecule can serve as a monomer or a precursor for the synthesis of functional materials with tailored properties for optoelectronics, sensing, and non-linear optics.

Development of Optoelectronic Materials

Thiophene-containing polymers and small molecules are widely investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govnih.govnih.govrsc.org The acetic acid group of this compound can be converted into various ester or amide functionalities to create new monomers for polymerization. These monomers can be copolymerized with other aromatic units to fine-tune the electronic properties, such as the HOMO/LUMO energy levels and the bandgap, of the resulting polymer.

The bromine atom on the thiophene ring can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to further extend the conjugation of the system and create more complex molecular architectures. nih.gov This allows for the synthesis of a wide range of materials with tailored absorption and emission properties, making them suitable for use as emitters or charge transport materials in OLEDs. nih.govnih.govrsc.org Research on other bromothiophene derivatives has shown their utility in creating efficient blue emitters for OLEDs.

Fabrication of Conductivity-Based Sensors

Conducting polymers based on polythiophene and its derivatives are excellent candidates for the development of chemical and biological sensors. rsc.orgrsc.orgfao.orgnih.govmdpi.com The electrical conductivity of these polymers is sensitive to their environment, allowing for the detection of various analytes. Poly(thiophene-3-acetic acid), a close analog of the polymer that could be derived from this compound, has been used to create charge-selective films for amperometric flow-cell detectors. rsc.orgrsc.org

The carboxylic acid groups on the polymer backbone can be used for the immobilization of biorecognition elements, such as enzymes or antibodies, to create highly specific biosensors. For instance, a glucose sensor has been developed based on a copolymer of azulene (B44059) and 3-thiophene acetic acid. The bromine atom in this compound-derived polymers could offer an additional site for functionalization or influence the polymer's morphology and sensing performance.

Exploration of Non-Linear Optical (NLO) Materials

Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical switching and frequency conversion. youtube.comresearchgate.net Organic molecules with a donor-π-acceptor (D-π-A) architecture often exhibit large second-order NLO responses. The thiophene ring is an excellent π-bridge in such systems due to its electron-rich nature.

This compound can be used as a starting material for the synthesis of NLO chromophores. The acetic acid group can be converted into a strong electron-acceptor group, while the bromine atom can be replaced with an electron-donating group via cross-coupling reactions. This would create a push-pull system across the thiophene ring, leading to a significant NLO response. Theoretical studies on other substituted thiophenes have shown that the strategic placement of donor and acceptor groups can lead to materials with large hyperpolarizabilities. nih.govnih.govnih.gov

Conclusion and Future Perspectives in 2 4 Bromothiophen 3 Yl Acetic Acid Research

Summary of Key Synthetic and Characterization Advances

The synthesis of thiophene (B33073) derivatives, including 2-(4-bromothiophen-3-yl)acetic acid, has seen significant progress. Classical approaches often involve condensation reactions or the functionalization of a pre-existing thiophene ring. mdpi.comresearchgate.net More recent and innovative methods focus on the regioselective synthesis from acyclic precursors, particularly through the heterocyclization of functionalized alkynes. mdpi.comresearchgate.net These newer strategies offer a more direct and atom-economical route to this important class of aromatic heterocycles. researchgate.net

One common synthetic route to thiophene acetic acids involves the reaction of a 2-acetylthiophene (B1664040) with a halogenating agent, followed by reduction. google.com For instance, 2-thiopheneacetic acid can be prepared from 2-acetylthiophene through a process that forms a 2-(dihaloacetyl)thiophene intermediate. google.com Another approach involves the reaction of thiophene with chloro- or iodo- compounds and diethyl malonate, followed by hydrolysis and decarboxylation. google.com

The characterization of these compounds relies on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are crucial for confirming the chemical structures of synthesized thiophene derivatives. metu.edu.tr Mass spectrometry is also employed to determine the molecular weight and fragmentation patterns of these compounds. figshare.comresearchgate.net For crystalline derivatives, X-ray diffraction provides definitive structural elucidation. figshare.comnih.govresearchgate.net

Emerging Trends in Bromothiophene Functionalization

The functionalization of bromothiophenes is a rapidly evolving field, driven by the need for novel materials and pharmacologically active molecules. nih.govnih.gov A significant trend is the use of metal-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Techniques like the Suzuki-Miyaura reaction are particularly valuable for modifying aryl halides, such as bromothiophenes, to create diverse molecular platforms. nih.gov

Direct C-H bond activation is another powerful and increasingly utilized strategy. nih.gov This method offers a more atom-economical approach to functionalization by avoiding the pre-functionalization steps often required in traditional cross-coupling reactions. nih.gov Researchers are developing C-H activation methodologies for the synthesis of π-conjugated materials, which have applications in organic electronics. nih.gov

Furthermore, the functionalization of bromothiophenes can be achieved through lithium-halogen exchange reactions. researchgate.netchemrxiv.orgchemrxiv.org This allows for the introduction of a wide range of electrophiles to the thiophene ring. However, careful control of reaction conditions is often necessary to prevent undesired side reactions or rearrangements. researchgate.netchemrxiv.orgchemrxiv.org The development of robust and selective lithiation protocols is an active area of research.

Untapped Research Avenues for Derivatization Chemistry

The derivatization of the carboxylic acid group in this compound presents numerous opportunities for creating novel compounds with tailored properties. libretexts.orgthermofisher.com Esterification and amidation are common derivatization techniques that can alter the polarity, volatility, and biological activity of the parent molecule. libretexts.org For example, converting the carboxylic acid to an ester can improve its chromatographic behavior. libretexts.org

The creation of more complex derivatives through coupling reactions with various amines, alcohols, and other nucleophiles is a promising area for exploration. thermofisher.com These reactions can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or water-soluble carbodiimides such as EDAC. thermofisher.com The synthesis of fluorescent derivatives by reacting the carboxylic acid with fluorescent alkyl halides or hydrazines could lead to new probes for biological imaging and sensing applications. thermofisher.com

Another underexplored avenue is the polymerization of monomers derived from this compound. The synthesis of conducting polymers from thiophene-based monomers has been demonstrated, and similar approaches could be applied to create novel materials with interesting electronic and optical properties. metu.edu.tr

Integration of Advanced Computational Methods for Predictive Design

Advanced computational methods are becoming indispensable tools in the design and study of new thiophene derivatives. figshare.comnih.govrsc.org Density Functional Theory (DFT) calculations are widely used to optimize molecular geometries, predict spectroscopic properties, and understand the electronic structure of these compounds. nih.govresearchgate.netrsc.org By calculating parameters like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the reactive sites of a molecule for both electrophilic and nucleophilic attack. researchgate.netrsc.org